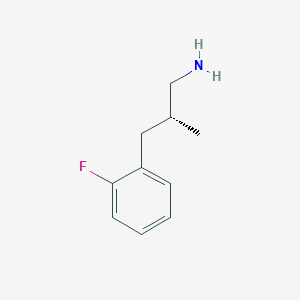
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone” is a chemical compound with the molecular formula C17H16N2O4S . It has a molecular weight of 344.4 g/mol . The compound is characterized by a furan-2-ylmethylsulfonyl group attached to an azetidin-1-yl group, which is further attached to a 1H-indol-5-yl group . The compound is used in scientific research and has potential applications in drug discovery, organic synthesis, and biochemical studies.
Molecular Structure Analysis
The molecular structure of the compound can be represented by the canonical SMILES string: C1C (CN1C (=O)C2=CC3=CC=CC=C3N2)S (=O) (=O)CC4=CC=CO4 . This representation includes the connectivity of atoms in the molecule but does not include information about the three-dimensional arrangement of atoms. For a detailed 3D structure, it is recommended to refer to a molecular modeling software or database .
Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA value of 1.7, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 344.08307817 g/mol . The topological polar surface area of the compound is 91.8 Ų . The compound has a complexity of 582 .
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Furan derivatives, including this compound, have shown significant antibacterial activity . They have been effective against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . This makes them potential candidates for the development of new antibacterial drugs .
Antifungal Activity
This compound has demonstrated antifungal activity, particularly against Candida albicans . This suggests its potential use in the treatment of fungal infections.
Antiviral Activity
Indole derivatives, which include this compound, have shown antiviral properties . They have been found to inhibit the growth of certain viruses, making them potential candidates for antiviral drug development .
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that this compound could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
Indole derivatives have shown anticancer properties . This suggests that this compound could potentially be used in cancer treatment .
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic properties . This suggests potential applications of this compound in the treatment of diabetes .
Antimalarial Activity
Indole derivatives have shown antimalarial properties . This suggests potential applications of this compound in the treatment of malaria .
Anticholinesterase Activity
Indole derivatives have demonstrated anticholinesterase activities . This suggests potential applications of this compound in the treatment of conditions like Alzheimer’s disease .
Eigenschaften
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(1H-indol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-17(13-3-4-16-12(8-13)5-6-18-16)19-9-15(10-19)24(21,22)11-14-2-1-7-23-14/h1-8,15,18H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEJASIALZYRRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)S(=O)(=O)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1H-indol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

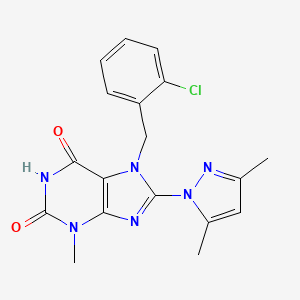
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590077.png)
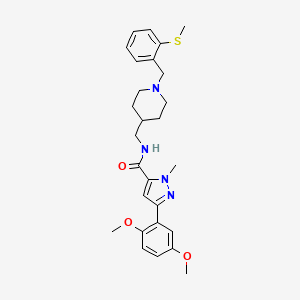
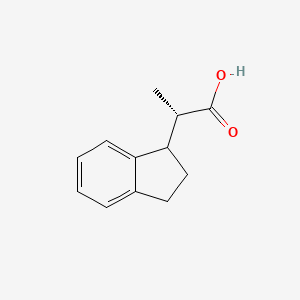
![6-(azepan-1-ylsulfonyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2590080.png)
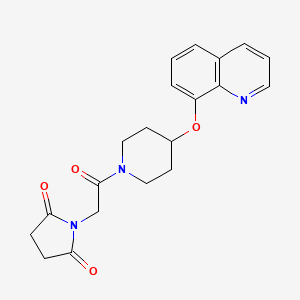
![N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2590084.png)
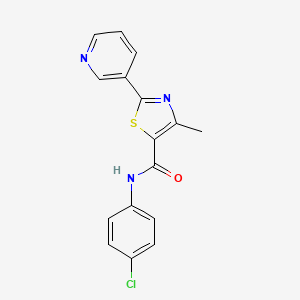

![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)
![3-phenyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2590090.png)
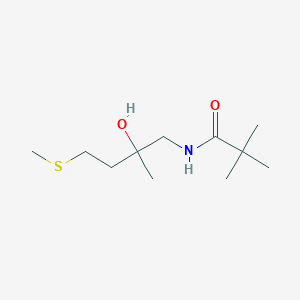
![6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2590095.png)
